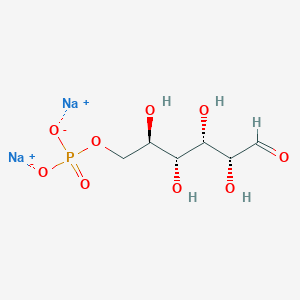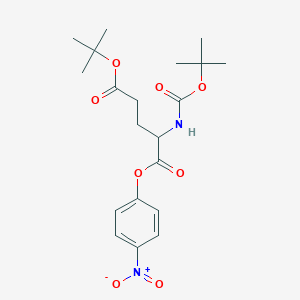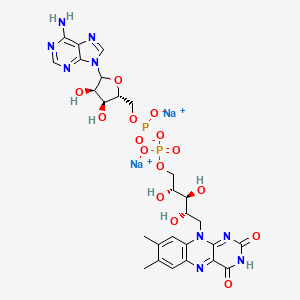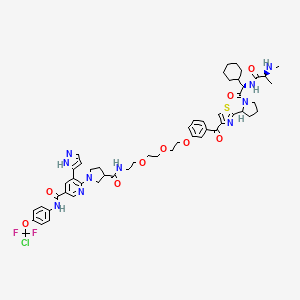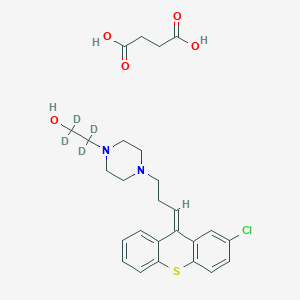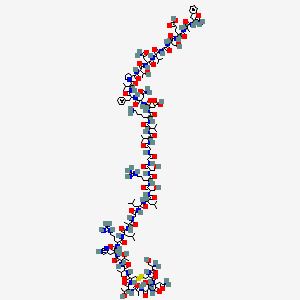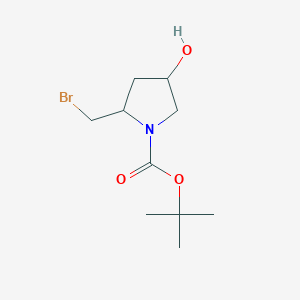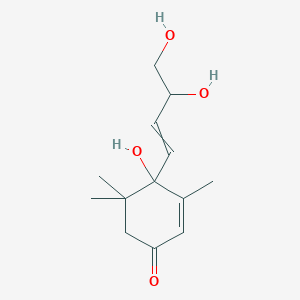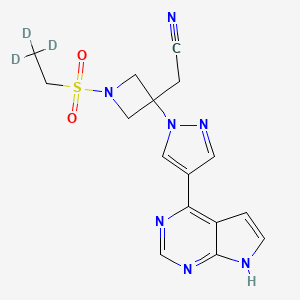![molecular formula C6H6Na13O27P7 B12429085 tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B12429085.png)
tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate is a complex chemical compound with the molecular formula C6H6Na13O27P7 It is characterized by its high sodium content and multiple phosphate groups, making it a highly charged molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate involves multiple steps, typically starting with the cyclohexane ring and introducing the phosphate groups through phosphorylation reactions. The reaction conditions often require the use of strong acids or bases to facilitate the addition of phosphate groups. The process may also involve the use of protective groups to ensure selective phosphorylation at specific positions on the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale phosphorylation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization or chromatography would be necessary to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphate groups to phosphites or other lower oxidation state phosphorus compounds.
Substitution: The sodium ions can be substituted with other cations, such as potassium or calcium, to form different salts.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various metal salts for substitution reactions. The reactions typically require controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphorus compounds, while reduction could produce phosphites. Substitution reactions would result in different metal salts of the compound.
科学的研究の応用
Chemistry
In chemistry, tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate is used as a reagent in various synthetic reactions. Its multiple phosphate groups make it a useful catalyst or intermediate in the synthesis of other complex molecules.
Biology
In biological research, this compound can be used to study phosphate metabolism and transport within cells. Its high phosphate content makes it a valuable tool for investigating the role of phosphates in cellular processes.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its ability to form stable complexes with various cations could be exploited to deliver therapeutic agents to specific tissues or cells.
Industry
In industrial applications, this compound can be used as a corrosion inhibitor or as a component in specialized coatings. Its high sodium content and multiple phosphate groups make it effective in preventing corrosion in metal surfaces.
作用機序
The mechanism of action of tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate involves its interaction with molecular targets through its phosphate groups. These interactions can modulate various biochemical pathways, including those involved in phosphate metabolism and transport. The compound’s ability to form stable complexes with cations also plays a role in its mechanism of action, allowing it to influence cellular processes by altering ion concentrations.
類似化合物との比較
Similar Compounds
- Hexasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate
- Octasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate
Uniqueness
Tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate is unique due to its high sodium content and the presence of multiple phosphate groups. This makes it more effective in applications requiring high phosphate availability or strong interactions with cations. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various scientific and industrial applications.
特性
分子式 |
C6H6Na13O27P7 |
|---|---|
分子量 |
1025.78 g/mol |
IUPAC名 |
tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C6H19O27P7.13Na/c7-34(8,9)27-1-2(28-35(10,11)12)4(30-37(16,17)18)6(32-40(25,26)33-39(22,23)24)5(31-38(19,20)21)3(1)29-36(13,14)15;;;;;;;;;;;;;/h1-6H,(H,25,26)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;;/q;13*+1/p-13/t1?,2-,3+,4+,5-,6?;;;;;;;;;;;;; |
InChIキー |
JSGZRGGXICJNCQ-ZVOLIQSJSA-A |
異性体SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


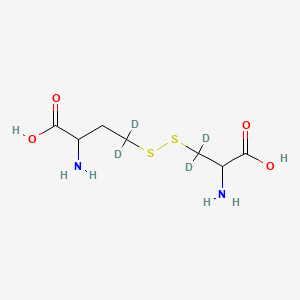
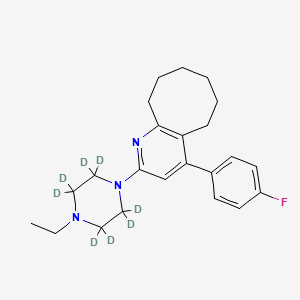
![1,11-Dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12429006.png)
